molecular formula C9H12N2O3 B2894101 N-ethyl-5-methoxy-2-nitroaniline CAS No. 314755-31-2

N-ethyl-5-methoxy-2-nitroaniline

Cat. No.: B2894101
CAS No.: 314755-31-2
M. Wt: 196.206
InChI Key: YKGNYGWCOUUMAI-UHFFFAOYSA-N
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Description

N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a derivative of aniline, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to the benzene ring.

Scientific Research Applications

N-ethyl-5-methoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for “N-ethyl-5-methoxy-2-nitroaniline” indicates that it should be stored in refrigerated conditions . The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Personal protective equipment should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methoxy-2-nitroaniline typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent reactions may involve alkylation and methylation steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

    5-Methoxy-2-nitroaniline: Lacks the ethyl group, only has the methoxy and nitro groups.

    N-ethyl-2-nitroaniline: Similar but lacks the methoxy group

Uniqueness

N-ethyl-5-methoxy-2-nitroaniline is unique due to the combination of the ethyl, methoxy, and nitro groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

IUPAC Name

N-ethyl-5-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-10-8-6-7(14-2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGNYGWCOUUMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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